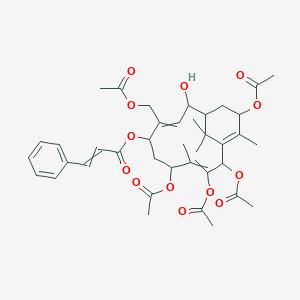

2-Deacetyltaxuspine X

Beschreibung

Eigenschaften

IUPAC Name |

[7,9,10,13-tetraacetyloxy-4-(acetyloxymethyl)-2-hydroxy-8,12,15,15-tetramethyl-5-bicyclo[9.3.1]pentadeca-3,8,11-trienyl] 3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H48O13/c1-21-32(48-24(4)41)18-30-31(45)17-29(20-47-23(3)40)34(52-35(46)16-15-28-13-11-10-12-14-28)19-33(49-25(5)42)22(2)37(50-26(6)43)38(51-27(7)44)36(21)39(30,8)9/h10-17,30-34,38,45H,18-20H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYFRCODLYCJJNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=C(C(CC(C(=CC(C(C2(C)C)CC1OC(=O)C)O)COC(=O)C)OC(=O)C=CC3=CC=CC=C3)OC(=O)C)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H48O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

724.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Whitepaper: Isolation and Purification of 2-Deacetyltaxuspine X from Taxus sumatrana

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed methodology for the isolation and purification of the taxane diterpenoid, 2-deacetyltaxuspine X, from the leaves and twigs of Taxus sumatrana. While a specific protocol for the isolation of this compound from this particular species is not extensively documented in publicly available literature, this guide synthesizes established methods for taxoid extraction and purification from Taxus species to provide a robust experimental framework.[1][2][3][4][5]

Taxus sumatrana, an endemic plant of Sumatra, is a known source of various bioactive taxanes, a class of compounds that includes the prominent anticancer drug, Paclitaxel.[6][7] The isolation of novel taxoids like this compound is critical for further pharmacological investigation and potential drug development.

Chemical Profile: this compound

This compound is a complex diterpenoid with the following chemical properties[8][9][10]:

| Property | Value |

| Molecular Formula | C₃₉H₄₈O₁₃ |

| Molecular Weight | 724.79 g/mol |

| CAS Number | 259678-73-4 |

| Compound Class | Diterpenoid |

Proposed Isolation and Purification Protocol

The following protocol outlines a multi-step process for the isolation and purification of this compound from Taxus sumatrana.

Plant Material Preparation

-

Collection: Fresh leaves and twigs of Taxus sumatrana are collected.

-

Drying: The plant material is air-dried in the shade to a constant weight to minimize the degradation of thermolabile compounds.

-

Grinding: The dried material is ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction

-

Solvent: An acetone or methanol-water mixture (typically 50-95% organic solvent) is used for the initial extraction.[4]

-

Procedure: The powdered plant material is macerated in the solvent at room temperature for 24-48 hours with occasional agitation. This process is repeated three times to ensure exhaustive extraction.

-

Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Solvent-Solvent Partitioning

To separate compounds based on their polarity, the crude extract is subjected to liquid-liquid partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Taxoids are typically found in the chloroform and ethyl acetate fractions. These fractions are collected and concentrated.

Chromatographic Purification

A series of chromatographic steps are employed for the isolation of the target compound.

-

Step 1: Column Chromatography (Normal Phase)

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of n-hexane and ethyl acetate is used for elution. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions showing similar TLC profiles are pooled and concentrated.

-

-

Step 2: Column Chromatography (Reverse Phase)

-

Stationary Phase: C18 silica gel.

-

Mobile Phase: A gradient of methanol and water is used for elution.

-

This step further separates the taxoids based on their hydrophobicity.

-

-

Step 3: High-Performance Liquid Chromatography (HPLC)

-

Column: A semi-preparative C18 HPLC column.

-

Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water.

-

Detection: UV detection at an appropriate wavelength (e.g., 227 nm for taxoids).

-

Fractions corresponding to the peak of this compound are collected, and the solvent is evaporated to yield the pure compound.

-

Experimental Workflow

References

- 1. US5475120A - Method for the isolation and purification of taxol and its natural analogues - Google Patents [patents.google.com]

- 2. Research Progress on Taxus Extraction and Formulation Preparation Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. environmentaljournals.org [environmentaljournals.org]

- 4. US5478736A - Process for the isolation and purification of taxol and taxanes from Taxus using methanol or acetone - Google Patents [patents.google.com]

- 5. US6066748A - Process of extracting TAXOL® from taxus cuspidata - Google Patents [patents.google.com]

- 6. jfmp.lppm.unand.ac.id [jfmp.lppm.unand.ac.id]

- 7. Diving into paclitaxel: isolation and screening content from Taxus sumatrana at Singgalang Conservation Center, West Sumatra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound 259678-73-4 | MCE [medchemexpress.cn]

- 9. This compound | Terpenoids | 259678-73-4 | Invivochem [invivochem.com]

- 10. This compound - CAS:259678-73-4 - 凯美商城-化学品电商综合服务平台 [bjchemical.com]

Unveiling 2-Deacetyltaxuspine X: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deacetyltaxuspine X is a naturally occurring taxane diterpenoid, a class of compounds that has garnered significant attention in the field of oncology due to the clinical success of paclitaxel (Taxol®). While not as extensively studied as paclitaxel, this compound and its analogs present potential avenues for new drug discovery and development, particularly in overcoming challenges such as multidrug resistance. This technical guide provides a comprehensive overview of the known natural sources of this compound, details on its isolation, and discusses its potential biological activities.

Natural Sources of this compound

This compound has been identified as a constituent of various species of the yew tree, genus Taxus. The primary documented sources are:

-

Taxus chinensis (Chinese Yew): This species is a significant source of a diverse array of taxanes. This compound has been isolated from both the branches and seeds of Taxus chinensis.

-

Taxus cuspidata (Japanese Yew): The needles of the Japanese yew have also been reported as a natural source of this compound.

While these sources have been confirmed, specific quantitative data on the yield of this compound from these plant materials is not extensively reported in the available literature. The concentration of taxanes in Taxus species can vary depending on factors such as the geographical location, age of the plant, and the specific plant part being analyzed.

Quantitative Data on Related Taxanes in Taxus Species

To provide a contextual understanding of taxane content, the following table summarizes the reported yields of other major taxanes from Taxus species. It is important to note that the yield of this compound is expected to be significantly lower than these more abundant taxanes.

| Taxane | Plant Source | Plant Part | Yield (% of dry weight) | Reference |

| Paclitaxel | Taxus brevifolia | Bark | 0.0075 - 0.01 | [1] |

| 10-Deacetylbaccatin III | Taxus brevifolia | Bark | 0.02 - 0.04 | [1] |

| Cephalomannine | Taxus brevifolia | Bark | 0.005 - 0.007 | [1] |

| Paclitaxel | Taxus cuspidata | Needles | 354.28 µg/g (total taxanes) | [2] |

Experimental Protocols: Isolation and Purification of Taxanes

Extraction

-

Plant Material Preparation: Needles, branches, or seeds of Taxus chinensis or Taxus cuspidata are air-dried at a controlled temperature (e.g., 40°C) to a constant weight and then ground into a fine powder to increase the surface area for solvent extraction.[3][6]

-

Solvent Extraction: The powdered plant material is extracted with an organic solvent. Common solvents include:

-

Ethanol (typically 80-95% in water)[3]

-

Methanol

-

Acetone

-

-

Extraction Method:

-

Maceration: The plant material is soaked in the solvent for an extended period (24-48 hours) with occasional agitation.

-

Ultrasonic Extraction: This method uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, often resulting in higher yields and shorter extraction times.[2]

-

-

Filtration and Concentration: The extract is filtered to remove solid plant debris. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.

Preliminary Purification

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned with a series of immiscible organic solvents of increasing polarity (e.g., hexane, ethyl acetate, n-butanol). Taxanes are typically enriched in the ethyl acetate fraction.

-

Decolorization: The crude extract may be treated with activated charcoal to remove pigments and other impurities.

Chromatographic Separation

A multi-step chromatographic approach is essential for the isolation of individual taxanes due to their structural similarity.

-

Column Chromatography (Normal Phase):

-

Stationary Phase: Silica gel is commonly used.

-

Mobile Phase: A gradient of non-polar to polar solvents, such as a mixture of hexane and ethyl acetate, is employed to separate compounds based on their polarity.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Reverse Phase):

-

Stationary Phase: C18-bonded silica is a common choice.

-

Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol is used for fine separation.[6]

-

-

Fraction Collection and Analysis: Fractions are collected and analyzed by analytical Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound. Fractions with the desired compound are pooled and concentrated.

Final Purification and Characterization

-

Crystallization: If a sufficient quantity of the purified compound is obtained, crystallization can be attempted to achieve high purity.

-

Spectroscopic Analysis: The structure of the isolated this compound is confirmed using various spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure.

-

Biological Activity and Potential Signaling Pathways

While research on the specific biological activity of this compound is limited, some studies on related taxanes provide insights into its potential mechanisms of action.

P-Glycoprotein (P-gp) Inhibition

One of the major mechanisms of multidrug resistance in cancer is the overexpression of the P-glycoprotein (P-gp) efflux pump, which actively transports chemotherapeutic agents out of cancer cells. Several taxane derivatives have been shown to inhibit P-gp activity.[1][7][8][9][10] This suggests that this compound may also function as a P-gp inhibitor, potentially reversing multidrug resistance and enhancing the efficacy of other anticancer drugs.

The proposed mechanism of P-gp inhibition by taxanes involves competitive binding to the drug-binding site of the P-gp transporter. This prevents the efflux of other chemotherapeutic drugs, leading to their accumulation within the cancer cell and subsequent cytotoxicity.

Mandatory Visualizations

Experimental Workflow for Taxane Isolation

Caption: Generalized workflow for the isolation of this compound.

Proposed Signaling Pathway: P-Glycoprotein Inhibition

References

- 1. Inhibit or Evade Multidrug Resistance P-glycoprotein in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. US5478736A - Process for the isolation and purification of taxol and taxanes from Taxus using methanol or acetone - Google Patents [patents.google.com]

- 5. US5279949A - Process for the isolation and purification of taxol and taxanes from Taxus spp - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. ELUCIDATION OF THE MOLECULAR MECHANISM OF TAXANE TRANSPORT BY P-GLYCOPROTEIN [openscholar.uga.edu]

- 8. Effects of orally active taxanes on P-glycoprotein modulation and colon and breast carcinoma drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of P-Glycoprotein-Mediated Paclitaxel Resistance by Reversibly Linked Quinine Homodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of P-glycoprotein-mediated docetaxel efflux sensitizes ovarian cancer cells to concomitant docetaxel and SN-38 exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture of 2-Deacetyltaxuspine X: A Technical Guide

For Immediate Release

Kaohsiung, Taiwan – The intricate chemical scaffold of 2-deacetyltaxuspine X, a diterpenoid taxane isolated from the needles of the Japanese Yew (Taxus cuspidata), has been meticulously characterized through a combination of advanced spectroscopic techniques. This technical guide provides an in-depth overview of the structure elucidation process, presenting the collated data and experimental methodologies for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The structural framework of this compound was primarily determined by extensive Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D (COSY, HMBC, HSQC, and NOESY) experiments, in conjunction with mass spectrometry. The comprehensive analysis of these data allowed for the unambiguous assignment of all proton and carbon signals and established the connectivity and relative stereochemistry of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 4.98 | d | 7.5 |

| 2 | 5.65 | d | 7.5 |

| 3 | 2.45 | m | |

| 5 | 5.92 | d | 6.0 |

| 6α | 2.15 | m | |

| 6β | 1.88 | m | |

| 7 | 4.45 | dd | 10.5, 6.5 |

| 9 | 5.58 | d | 9.5 |

| 10 | 6.35 | d | 9.5 |

| 13 | 6.15 | t | 8.5 |

| 14α | 2.25 | m | |

| 14β | 2.10 | m | |

| 16 | 1.20 | s | |

| 17 | 1.85 | s | |

| 18 | 1.15 | s | |

| 19 | 1.75 | s | |

| 20α | 4.30 | d | 8.0 |

| 20β | 4.15 | d | 8.0 |

| 2' | 7.80 | m | |

| 3' | 7.50 | m | |

| 4' | 7.45 | m | |

| 5' | 7.50 | m | |

| 6' | 7.80 | m | |

| 2-OAc | 2.10 | s | |

| 9-OAc | 2.20 | s | |

| 10-OAc | 2.25 | s | |

| 13-OAc | 2.05 | s | |

| 5-Cinn | |||

| α | 7.75 | d | 16.0 |

| β | 6.50 | d | 16.0 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | δC (ppm) | Position | δC (ppm) |

| 1 | 79.2 | 16 | 26.8 |

| 2 | 75.1 | 17 | 21.1 |

| 3 | 46.5 | 18 | 14.8 |

| 4 | 81.3 | 19 | 10.9 |

| 5 | 84.5 | 20 | 76.5 |

| 6 | 35.8 | 2-OAc | 170.5, 21.2 |

| 7 | 72.3 | 9-OAc | 170.1, 21.0 |

| 8 | 58.6 | 10-OAc | 169.8, 20.8 |

| 9 | 75.9 | 13-OAc | 171.2, 21.5 |

| 10 | 76.3 | 5-Cinn | |

| 11 | 134.2 | C=O | 166.5 |

| 12 | 142.1 | α | 145.3 |

| 13 | 72.8 | β | 118.2 |

| 14 | 35.6 | 1' | 134.0 |

| 15 | 43.2 | 2', 6' | 128.5 |

| 3', 5' | 129.2 | ||

| 4' | 130.8 |

Experimental Protocols

Extraction and Isolation

The needles of Taxus cuspidata were air-dried and powdered. The powdered plant material was extracted with methanol at room temperature. The resulting methanol extract was concentrated under reduced pressure to yield a crude residue. This residue was then suspended in water and partitioned successively with n-hexane, ethyl acetate, and n-butanol. The ethyl acetate-soluble fraction, which showed significant taxoid content, was subjected to a series of chromatographic separations.

The isolation workflow involved repeated column chromatography on silica gel, using a gradient elution system of n-hexane and ethyl acetate, followed by further purification using preparative thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis

NMR spectra were recorded on a Bruker AVANCE 500 spectrometer. ¹H and ¹³C NMR spectra were measured at 500 MHz and 125 MHz, respectively, in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard. Coupling constants (J) are given in Hertz (Hz).

High-resolution mass spectra (HR-MS) were obtained on a VG AutoSpec-3000 spectrometer using fast atom bombardment (FAB) ionization.

Structure Elucidation Logic

The molecular formula of this compound was established as C₃₉H₄₈O₁₃ by HR-FAB-MS. The ¹H and ¹³C NMR data indicated the presence of a taxane core with four acetyl groups and a cinnamoyl group. The placement of these functional groups and the stereochemistry of the molecule were determined through detailed analysis of 2D NMR correlations.

The COSY spectrum was instrumental in establishing the proton-proton coupling networks within the taxane skeleton. Key HMBC correlations from the protons of the acetyl methyl groups and the cinnamoyl group to the corresponding carbonyl carbons and the carbons of the taxane frame confirmed their respective locations. The relative stereochemistry was elucidated based on the coupling constants and NOESY correlations, which revealed the spatial proximity of various protons.

The comprehensive analysis of the spectroscopic data provides a solid foundation for the determined structure of this compound, contributing to the growing library of known taxoids and providing a valuable reference for researchers in the field of natural product chemistry and drug discovery.

The Biosynthesis of 2-Deacetyltaxuspine X in Taxus Species: A Technical Guide

Abstract

The genus Taxus (yew) is a rich source of complex diterpenoids known as taxanes, with nearly 600 distinct structures identified to date.[1][2] While the biosynthesis of the anticancer drug paclitaxel (Taxol) has been a primary focus of research, numerous other taxoids, such as 2-deacetyltaxuspine X, contribute to the vast chemical diversity of these species. This compound is a taxane with the common 6/8/6 tricyclic core, isolated from Taxus cuspidata.[1] Understanding the biosynthetic pathways of these less-studied taxoids is crucial for metabolic engineering efforts and the discovery of novel therapeutic agents. This technical guide outlines the putative biosynthetic pathway of this compound, details relevant enzyme families, presents proxy quantitative data, and provides comprehensive experimental protocols for the functional characterization of pathway enzymes.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of all taxanes begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP), which is cyclized by taxadiene synthase (TS) to form the core taxane skeleton, taxa-4(5),11(12)-diene.[3][4] From this point, a complex and often interconnected network of post-cyclization modifications, primarily hydroxylations and acylations, creates the vast diversity of taxoids.

The specific enzymatic steps leading to this compound have not been fully elucidated. However, based on its chemical structure (C39H48O13) and the known biochemistry of taxane biosynthesis, a putative pathway can be proposed. The pathway likely diverges from the paclitaxel pathway after the formation of early, common intermediates. Key modifications for this compound include multiple acetylations and the addition of a cinnamoyl group, with a notable lack of oxygenation at the C2 position.

The proposed pathway begins with taxa-4(20),11(12)-dien-5α-ol, the product of the first hydroxylation step catalyzed by taxadiene 5α-hydroxylase (T5αH).[5] Subsequent steps involve a series of regio- and stereo-specific hydroxylations catalyzed by Cytochrome P450 monooxygenases (CYP450s) and acylations catalyzed by various acyl-CoA dependent acyltransferases of the BAHD family.

Key Enzyme Families in Taxane Biosynthesis

The functionalization of the taxane core is primarily accomplished by two major enzyme superfamilies: Cytochrome P450 monooxygenases and BAHD acyltransferases.

Cytochrome P450 Monooxygenases (CYP450s)

CYP450s are responsible for the eight oxygenation steps required to transform the taxadiene core into the advanced intermediate baccatin III.[4] In Taxus, the relevant hydroxylases largely belong to the CYP725A family.[6] These enzymes catalyze regio- and stereo-specific hydroxylations at various positions on the taxane ring, such as C5, C10, C13, C2, C7, C9, and C1.[5] The order of these hydroxylations is a key determinant of the final taxoid structure and is thought to follow a general sequence of C5, then C10, followed by C2, C9, and then C13.[3][7][8] For this compound, hydroxylations at positions C5, C7, C9, C10, and C13 are expected, while hydroxylation at C2 is absent.

BAHD Acyltransferases

The BAHD family of acyl-CoA-dependent acyltransferases is responsible for attaching various acyl and aroyl groups to the hydroxylated taxane core.[9] These enzymes utilize donors like acetyl-CoA, benzoyl-CoA, and likely cinnamoyl-CoA to esterify specific hydroxyl groups. In the paclitaxel pathway, well-characterized enzymes include taxadien-5α-ol-O-acetyltransferase (TAT), 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT), and taxane-2α-O-benzoyltransferase (TBT).[5] The biosynthesis of this compound requires several O-acetyltransferases acting at positions C7, C9, C10, and C13, as well as a putative C5-O-cinnamoyltransferase. The substrate promiscuity and differing regiospecificity of these enzymes contribute significantly to the diversity of taxoids.[10]

Quantitative Analysis of Taxane Biosynthetic Enzymes (Proxy Data)

While kinetic data for the specific enzymes leading to this compound are not available, data from characterized enzymes in the paclitaxel pathway provide valuable benchmarks for reaction efficiencies. The following tables summarize reported kinetic parameters for key CYP450 hydroxylases and BAHD acyltransferases from Taxus species.

Table 1: Kinetic Parameters of Characterized Taxus CYP450 Hydroxylases

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Source |

|---|---|---|---|---|

| Taxane 10β-hydroxylase | Taxa-4(20),11(12)-dien-5α-yl acetate | ~1.0 | 0.45 | [3] |

| Taxane 13α-hydroxylase | Taxa-4(20),11(12)-dien-5α-ol | 0.6 ± 0.1 | 0.83 ± 0.04 |[7][11] |

Note: Data represents enzymes functionally expressed in heterologous systems (yeast or insect cells). Kinetic values can vary based on expression system and assay conditions.

Table 2: Kinetic Parameters of Characterized Taxus BAHD Acyltransferases

| Enzyme | Acyl Acceptor (Substrate) | Km (µM) | kcat (s-1) | Source |

|---|---|---|---|---|

| Taxadien-5α-ol-O-acetyltransferase (TAT) | Taxadien-5α-ol | 3.5 ± 0.4 | 0.027 ± 0.001 | [1][4] |

| 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) | 10-deacetylbaccatin III | 3.1 ± 0.3 | 0.051 ± 0.001 | [4] |

| Baccatin III-13-O-phenylpropanoyltransferase (BAPT) | Baccatin III | 6.8 ± 0.7 | 0.015 ± 0.001 | [1] |

| 3'-N-debenzoyl-2'-deoxytaxol N-benzoyltransferase (DBTNBT) | 3'-N-debenzoyl-2'-deoxytaxol | 1.1 ± 0.1 | 0.038 ± 0.001 |[4] |

Note: This data is for enzymes in the paclitaxel pathway and serves as a proxy for the types of activities expected in the biosynthesis of other taxoids.

Regulation of Taxane Biosynthesis

The production of taxanes in Taxus cells is a defense response, tightly regulated and inducible by various elicitors, most notably methyl jasmonate (MeJA). MeJA triggers a signaling cascade that leads to the upregulation of transcription factors (TFs) such as WRKY, AP2/ERF, and MYC. These TFs then bind to the promoter regions of taxane biosynthetic genes—including taxadiene synthase (TS), hydroxylases (CYPs), and acyltransferases (ACTs)—to activate their transcription and enhance the overall flux through the pathway.

Experimental Protocols

Elucidating the biosynthetic pathway of a specific taxoid like this compound requires a combination of gene discovery, heterologous expression, and biochemical assays. Below are detailed methodologies for key experiments.

Protocol 1: Functional Characterization of a Candidate Taxoid Biosynthetic Gene

This protocol describes a general workflow for identifying a gene's function, from cloning to enzyme characterization.

Methodology:

-

RNA Isolation and cDNA Synthesis:

-

Culture Taxus cells (e.g., T. cuspidata) and induce taxoid biosynthesis with 100 µM methyl jasmonate.

-

Harvest cells after 5-7 days and immediately freeze in liquid nitrogen.

-

Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's protocol.

-

Synthesize first-strand cDNA from high-quality total RNA using a reverse transcriptase (e.g., SuperScript III, Invitrogen).

-

-

Gene Cloning and Vector Construction:

-

Design primers based on conserved sequences of candidate gene families (e.g., CYP725A or BAHD acyltransferases).

-

Amplify the full-length open reading frame (ORF) from the cDNA using high-fidelity DNA polymerase.

-

Clone the PCR product into a suitable heterologous expression vector. For CYP450s, co-expression with a cytochrome P450 reductase (CPR) in yeast (e.g., pYES-DEST52 vector) or insect cells is often required. For acyltransferases, an E. coli system (e.g., pET vector) is typically sufficient.

-

-

Heterologous Expression and Protein Preparation:

-

For Yeast (CYP450s): Transform the expression construct into a suitable Saccharomyces cerevisiae strain (e.g., WAT11). Grow transformed cells in selective media and induce protein expression with galactose. Prepare microsomal fractions by differential centrifugation, as CYP450s are membrane-bound.

-

For E. coli (Acyltransferases): Transform the expression construct into a suitable strain (e.g., BL21(DE3)). Grow cells to mid-log phase and induce protein expression with IPTG. Harvest cells, lyse by sonication, and prepare a cell-free crude extract by centrifugation.

-

-

Enzyme Assays:

-

Set up a reaction mixture containing: buffer (e.g., 50 mM Tris-HCl, pH 7.5), the prepared protein fraction (microsomes or crude extract), and the putative taxoid substrate.

-

Initiate the reaction by adding the required cofactor: NADPH for CYP450s, or an acyl-CoA donor (e.g., acetyl-CoA, cinnamoyl-CoA) for acyltransferases.

-

Incubate at 30°C for 1-2 hours.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and vortexing.

-

-

Product Identification:

-

Centrifuge the quenched reaction to separate the organic and aqueous layers.

-

Collect the organic layer, evaporate to dryness, and resuspend in a suitable solvent (e.g., methanol).

-

Analyze the product by Liquid Chromatography-Mass Spectrometry (LC-MS) to compare its retention time and mass spectrum with an authentic standard (if available) or to determine its mass.

-

For novel products, scale up the reaction to produce sufficient material for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Protocol 2: Isolation and Analysis of Taxoids from Taxus Species

Methodology:

-

Extraction:

-

Air-dry and grind plant material (e.g., needles and twigs of T. cuspidata).

-

Macerate the powdered material in a solvent mixture, typically methanol or ethanol/water, at room temperature for 24-48 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate, and n-butanol) to fractionate the compounds. Taxoids are typically enriched in the dichloromethane and ethyl acetate fractions.

-

-

Chromatographic Purification:

-

Subject the taxoid-rich fraction to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate, or dichloromethane and methanol.

-

Monitor fractions by Thin-Layer Chromatography (TLC) and pool those containing compounds with similar Rf values.

-

Perform further purification of the pooled fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol/water or acetonitrile/water gradient.

-

-

Structure Elucidation:

-

Analyze the purified compound using High-Resolution Mass Spectrometry (HRMS) to determine its elemental formula.

-

Acquire a full suite of NMR spectra (¹H, ¹³C, COSY, HSQC, HMBC) to determine the chemical structure, including the stereochemistry, of the isolated taxoid. Compare spectral data with published values for known compounds.

-

Conclusion and Future Outlook

The biosynthesis of this compound represents a branch of the complex and anastomosing metabolic network that produces hundreds of taxoids in Taxus species. While its specific pathway is not yet fully defined, a putative route can be inferred from its structure and the extensive knowledge of the paclitaxel pathway. The core enzymatic machinery involves specific members of the CYP450 and BAHD acyltransferase families. Future research, employing the protocols outlined in this guide, should focus on identifying and characterizing the specific cinnamoyltransferase and the combination of hydroxylases and acetyltransferases responsible for its formation. Elucidating this and other "minor" taxoid pathways will not only deepen our fundamental understanding of plant secondary metabolism but also provide a powerful toolkit of enzymes for the synthetic biology-based production of novel, high-value pharmaceuticals.

References

- 1. Molecular cloning and heterologous expression of the C-13 phenylpropanoid side chain-CoA acyltransferase that functions in Taxol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular cloning of a cytochrome P450 taxane 10β-hydroxylase cDNA from Taxus and functional expression in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The final acylation step in Taxol biosynthesis: Cloning of the taxoid C13-side-chain N-benzoyltransferase from Taxus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | A Novel Hydroxylation Step in the Taxane Biosynthetic Pathway: A New Approach to Paclitaxel Production by Synthetic Biology [frontiersin.org]

- 7. Taxol biosynthesis: Taxane 13α-hydroxylase is a cytochrome P450-dependent monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. The biosynthesis and diversity of taxanes: From pathway elucidation to engineering and synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Taxol biosynthesis: taxane 13 alpha-hydroxylase is a cytochrome P450-dependent monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 2-Deacetyltaxuspine X

Preliminary Note: Despite a comprehensive search of available scientific literature and databases, specific experimental data regarding the physical and chemical properties, isolation protocols, and biological activity of 2-Deacetyltaxuspine X is exceptionally scarce. Taxanes are a complex class of diterpenoids, and while extensive research exists for prominent members like Paclitaxel, many other analogues, including this compound, remain largely uncharacterized in publicly accessible resources. This guide, therefore, outlines the general methodologies and expected properties based on the broader understanding of taxane chemistry, while highlighting the significant data gaps for this specific compound.

Physicochemical Properties

Detailed quantitative physical and chemical properties for this compound are not available in the cited literature. The following table is structured to present such data, which would be populated upon experimental determination.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Physical Properties | ||

| Melting Point (°C) | Data not available | |

| Optical Rotation (deg) | Data not available | |

| Appearance | Data not available | |

| Solubility | Data not available | |

| Chemical Properties | ||

| Molecular Formula | C₃₉H₄₈O₁₃ | |

| Molecular Weight ( g/mol ) | 724.79 | |

| Chemical Stability | Data not available | |

| Reactivity | Data not available |

Spectroscopic Data

Comprehensive spectroscopic data, including detailed NMR, IR, and MS spectra with peak assignments for this compound, are not publicly available. The following sections outline the expected spectroscopic characteristics based on the general structure of taxane diterpenoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of a taxane derivative like this compound would be complex, with numerous overlapping signals in the aliphatic and oxygenated methine/methylene regions. Characteristic signals would include those for the taxane core protons, acetyl methyl groups, and protons of other ester functionalities.

-

¹³C NMR: The carbon NMR spectrum would display a large number of signals corresponding to the complex carbon skeleton, including carbonyl carbons from ester and ketone groups, olefinic carbons, oxygen-bearing carbons, and aliphatic carbons of the taxane core.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for:

-

Hydroxyl groups (-OH): A broad band in the region of 3500-3200 cm⁻¹.

-

Carbonyl groups (C=O): Strong absorptions in the region of 1750-1650 cm⁻¹ corresponding to ester and ketone functionalities.

-

Carbon-Carbon double bonds (C=C): Absorptions in the region of 1670-1640 cm⁻¹.

-

Carbon-Oxygen bonds (C-O): Strong absorptions in the fingerprint region (1300-1000 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry would be a critical tool for determining the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation pattern in MS/MS experiments would provide valuable structural information by showing characteristic losses of substituent groups from the taxane core.

Experimental Protocols

Specific experimental protocols for the isolation, purification, and synthesis of this compound are not described in the available literature. The following sections provide generalized protocols commonly used for taxane diterpenoids.

Isolation and Purification

Taxanes are typically isolated from the bark, needles, or twigs of Taxus species.

General Workflow for Isolation and Purification of Taxanes:

Caption: General workflow for the isolation of taxanes.

Detailed Steps:

-

Collection and Preparation: Plant material from a Taxus species is collected, air-dried, and ground into a fine powder.

-

Extraction: The powdered material is extracted with a polar solvent such as methanol or ethanol at room temperature for an extended period.

-

Solvent Partitioning: The resulting crude extract is concentrated and then partitioned between a series of immiscible solvents with varying polarities (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.

-

Chromatographic Separation: The fraction containing the taxanes is subjected to multiple rounds of column chromatography. This may involve normal-phase chromatography on silica gel followed by reversed-phase chromatography on a C18 stationary phase.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative HPLC to yield the pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods (NMR, MS, IR).

Biological Activity and Signaling Pathways

There is no available information in the searched literature regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. Many taxanes exhibit cytotoxic activity by interfering with microtubule dynamics, a mechanism well-established for Paclitaxel. However, it is unknown if this compound shares this activity.

Hypothetical Signaling Pathway for a Cytotoxic Taxane:

Should this compound exhibit cytotoxic properties similar to other taxanes, a potential mechanism could involve the stabilization of microtubules, leading to cell cycle arrest and apoptosis.

Caption: Hypothetical mechanism of a cytotoxic taxane.

This compound represents a knowledge gap within the extensive family of taxane diterpenoids. The lack of published data on its physical, chemical, and biological properties underscores the need for further research to isolate and characterize this compound. The methodologies and expected characteristics outlined in this guide provide a framework for future investigations into this potentially valuable natural product. Researchers in natural product chemistry and drug development are encouraged to pursue the isolation and full characterization of this compound to unlock its potential.

2-Deacetyltaxuspine X CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and currently understood biological context of 2-Deacetyltaxuspine X, a diterpenoid natural product. This document collates available data on its chemical identity, origin, and the broader cytotoxic potential of related compounds from its source. While specific mechanistic and quantitative biological data for this compound remains limited in publicly accessible literature, this guide serves as a foundational resource for researchers initiating studies on this compound.

Chemical Identity

This compound is a complex diterpenoid belonging to the taxane family. Taxanes are a class of natural products that have been a significant source of anticancer agents.

| Property | Value |

| CAS Number | 259678-73-4 |

| Molecular Formula | C₃₉H₄₈O₁₃ |

| Molecular Weight | 724.79 g/mol |

Sourcing and Isolation

This compound has been isolated from the aerial parts of Taxus chinensis, a species of yew tree.[1] The genus Taxus is a well-known source of taxane diterpenoids, including the prominent anticancer drug, paclitaxel.[2]

General Experimental Protocol for Isolation of Taxanes from Taxus species:

-

Extraction: The dried and powdered aerial parts of Taxus chinensis are extracted with a solvent such as ethanol.

-

Partitioning: The crude ethanol extract is then typically partitioned between different immiscible solvents to separate compounds based on their polarity.

-

Chromatography: The resulting fractions are subjected to multiple rounds of column chromatography. This may include silica gel, Sephadex, and preparative High-Performance Liquid Chromatography (HPLC) to isolate individual compounds.

-

Structure Elucidation: The structure of the isolated compound is then determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biological Activity and Potential

While specific studies detailing the biological activity and mechanism of action of this compound are not extensively reported, research on other non-alkaloidal taxane diterpenes from Taxus chinensis provides valuable context.

Studies have shown that taxane diterpenes isolated from Taxus chinensis exhibit cytotoxic effects against various human cancer cell lines.[1] Notably, some of these compounds have demonstrated significant cytotoxicity even in cell lines that have developed resistance to paclitaxel, a widely used taxane-based chemotherapeutic.[1] This suggests that these compounds may have a different mechanism of action or can overcome resistance mechanisms that affect paclitaxel.

The general anticancer activity of many taxanes is attributed to their ability to stabilize microtubules, leading to cell cycle arrest and apoptosis. However, the equipotent activity of some non-alkaloidal taxanes against both paclitaxel-sensitive and resistant cell lines indicates a potentially different or additional mechanism at play.[1]

Signaling Pathways and Experimental Workflows

Due to the limited specific research on this compound, diagrams for its direct signaling pathways cannot be provided at this time. However, a general logical workflow for the investigation of a novel natural product like this compound is presented below.

Future Research Directions

The preliminary information available suggests that this compound, as a member of the taxane family from Taxus chinensis, warrants further investigation for its potential biological activities. Key areas for future research include:

-

Comprehensive Biological Screening: Evaluating the cytotoxic effects of purified this compound against a broad panel of cancer cell lines, including drug-resistant variants.

-

Mechanism of Action Studies: Investigating how this compound exerts its potential cytotoxic effects. This could involve cell cycle analysis, apoptosis assays, and studies on its interaction with microtubules.

-

Signaling Pathway Elucidation: Identifying the specific cellular signaling pathways modulated by this compound to understand its molecular targets.

-

In Vivo Efficacy: Assessing the anti-tumor activity of this compound in preclinical animal models.

Conclusion

This compound is a structurally defined natural product with a clear chemical identity and origin. While direct and detailed biological data are currently scarce, its classification as a taxane diterpenoid from a medicinally important plant genus points towards a potential for cytotoxic and anticancer properties. This guide provides the foundational chemical information and a framework for future research to unlock the therapeutic potential of this compound. Further in-depth studies are essential to fully characterize its biological profile and potential as a lead compound in drug discovery.

References

A Comprehensive Review of Taxane Diterpenoids: From Core Chemistry to Clinical Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxane diterpenoids represent a class of natural products that have revolutionized cancer chemotherapy.[1] Originally isolated from the bark of the Pacific yew tree, Taxus brevifolia, this family of compounds, most notably paclitaxel (Taxol®) and its semi-synthetic analogue docetaxel (Taxotere®), have become indispensable tools in the treatment of a wide array of solid tumors, including breast, ovarian, and lung cancers.[2][3] Their unique mechanism of action, targeting the fundamental cellular process of microtubule dynamics, sets them apart from other cytotoxic agents.[4] This technical guide provides an in-depth review of the chemistry, biosynthesis, pharmacology, and clinical applications of taxane diterpenoids, with a focus on quantitative data and detailed experimental methodologies to support further research and development in this critical area of oncology.

Core Chemistry and Structure-Activity Relationships

Taxanes are characterized by a complex diterpene core, known as the taxane skeleton.[1] The most prominent member, paclitaxel, possesses a unique oxetane ring and a C-13 ester side chain, both of which are crucial for its biological activity.[5] Structure-activity relationship (SAR) studies have been pivotal in the development of second-generation taxanes and in understanding the molecular interactions with their biological target, β-tubulin.

Key SAR findings indicate that:

-

The C-13 side chain is essential for activity.[5]

-

The configuration at C-2' and C-3' of the side chain significantly influences potency.[6]

-

Modifications at the C-7 and C-10 positions can modulate activity and solubility.[7]

-

The taxane ring itself is a critical scaffold for orienting the key functional groups.[5]

Docetaxel, for instance, differs from paclitaxel at the C-10 position and the C-3' nitrogen of the side chain, resulting in enhanced water solubility and, in some cases, greater potency.[8] Cabazitaxel, a newer generation taxane, was specifically designed to overcome resistance mediated by P-glycoprotein (P-gp) efflux pumps.[8]

Table 1: Cytotoxicity of Key Taxane Diterpenoids Against Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | GI50 (µM) | Reference |

| Paclitaxel | Various | 60 human cancer cell lines | Mean: 0.88 | [9] |

| Docetaxel | Not Specified | Not Specified | Not Specified | [8] |

| Cabazitaxel | Not Specified | Not Specified | Not Specified | [8] |

| Wallifoliol | Hepa 59 T/VGH | Human liver carcinoma | Significant | [10] |

| Wallifoliol | KB | Human oral epidermoid carcinoma | Significant | [10] |

| Tasumatrol E | A-498, NCI-H226, A549, PC-3 | Human tumor cells | Significant | [11] |

| Tasumatrol F | A-498, NCI-H226, A549, PC-3 | Human tumor cells | Significant | [11] |

Biosynthesis of Taxane Diterpenoids

The biosynthesis of paclitaxel is a complex process involving numerous enzymatic steps, starting from the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP).[12] The pathway can be broadly divided into two major parts: the formation of the taxane core, baccatin III, and the subsequent attachment of the C-13 side chain.[12]

Key enzymatic steps in the biosynthesis include:

-

Cyclization: Geranylgeranyl diphosphate is cyclized to taxa-4(5),11(12)-diene, the first committed step in taxane biosynthesis.

-

Hydroxylation: A series of cytochrome P450 monooxygenases introduce hydroxyl groups at various positions on the taxane skeleton.[13]

-

Acylation: Acyltransferases attach acetyl and benzoyl groups to the hydroxylated intermediates.[13]

-

Side Chain Biosynthesis: The C-13 phenylisoserine side chain is synthesized via the phenylpropanoid pathway.[12]

-

Side Chain Attachment: The final step involves the esterification of baccatin III with the C-13 side chain.

The elucidation of this pathway has opened avenues for metabolic engineering and synthetic biology approaches to produce paclitaxel and related compounds in microbial or plant-based systems, offering a more sustainable alternative to extraction from yew trees.[13][14]

Caption: Simplified overview of the paclitaxel biosynthetic pathway.

Mechanism of Action: Microtubule Stabilization and Apoptosis Induction

The primary mechanism of action of taxane diterpenoids is their ability to bind to the β-subunit of tubulin, promoting the polymerization of tubulin into stable microtubules and inhibiting their depolymerization.[4][15] This disruption of normal microtubule dynamics leads to the arrest of cells in the G2/M phase of the cell cycle, ultimately triggering apoptotic cell death.[4]

Upon mitotic arrest, a cascade of signaling events is initiated, leading to apoptosis through various pathways:

-

Caspase Activation: Taxanes activate initiator caspases, such as caspase-8 and caspase-9, and the executioner caspase, caspase-3.[4][16] Caspase-3 is responsible for the cleavage of numerous cellular proteins, leading to the morphological changes characteristic of apoptosis.[2]

-

Bcl-2 Family Proteins: Taxanes can induce the phosphorylation of the anti-apoptotic protein Bcl-2, thereby inactivating it and promoting apoptosis.[12]

-

Mitochondrial Pathway: Paclitaxel can induce the opening of the mitochondrial permeability transition pore, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.[16]

References

- 1. researchgate.net [researchgate.net]

- 2. journal.waocp.org [journal.waocp.org]

- 3. Current Perspectives on Taxanes: Focus on Their Bioactivity, Delivery and Combination Therapy [mdpi.com]

- 4. A Comprehensive Review of Taxane Treatment in Breast Cancer: Clinical Perspectives and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Relationship between the structures of taxane derivatives and their microtubule polymerization activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Relationships between the structure of taxol analogues and their antimitotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and structure-activity relationships of novel taxane-based multidrug resistance reversal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Strategies for the drug discovery and development of taxane anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Current Perspectives on Taxanes: Focus on Their Bioactivity, Delivery and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The biosynthesis and diversity of taxanes: From pathway elucidation to engineering and synthetic biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Recent Advances in Metabolic Engineering, Protein Engineering, and Transcriptome-Guided Insights Toward Synthetic Production of Taxol [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Potential Biological Activity of 2-Deacetyltaxuspine X: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the potential biological activity of 2-Deacetyltaxuspine X, a taxane diterpenoid. Direct experimental data on this compound is limited in publicly available literature. Therefore, this document extrapolates its potential activity based on the known biological functions of its parent compound, taxuspine X, and structurally related synthetic analogues. The primary focus is on the potent inhibitory effects on P-glycoprotein (P-gp), a key mediator of multidrug resistance (MDR) in cancer cells. This guide furnishes available quantitative data, detailed experimental methodologies for assessing P-gp inhibition, and visual representations of the underlying molecular mechanisms and experimental workflows.

Introduction

Taxanes are a class of diterpenoid compounds originally isolated from plants of the Taxus genus. While paclitaxel (Taxol®) and docetaxel (Taxotere®) are widely known for their potent anticancer activity through microtubule stabilization, a diverse array of other taxanes exhibit unique biological profiles. Taxuspine X and its derivatives have emerged as significant modulators of multidrug resistance (MDR), a major obstacle in cancer chemotherapy. MDR is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic agents from cancer cells, thereby reducing their efficacy. This guide centers on the potential of this compound as a P-gp inhibitor and MDR reversal agent, drawing inferences from studies on closely related compounds.

Quantitative Data on the Biological Activity of Taxuspine X Analogues

| Compound | Biological Activity | IC50 Value | Cell Line | Reference |

| Synthetic Taxuspine X Analogue (Compound 6) | P-glycoprotein (P-gp) Inhibition | 7.2 x 10-6 M | Murine T-lymphoma cells (L5178) transfected with the human MDR1 gene | [1][2][3][4] |

Note: The IC50 value represents the concentration of the compound required to inhibit 50% of the P-gp activity.

Mechanism of Action: P-glycoprotein Inhibition

The primary mechanism of action for taxuspine X and its analogues is the inhibition of P-glycoprotein. P-gp is a transmembrane efflux pump that utilizes the energy from ATP hydrolysis to expel a wide range of substrates, including many anticancer drugs, from the cell's interior. By inhibiting P-gp, these compounds can restore the intracellular concentration of chemotherapeutic agents in resistant cancer cells, thereby resensitizing them to treatment.

Signaling Pathway of Multidrug Resistance and its Reversal

The following diagram illustrates the role of P-glycoprotein in multidrug resistance and how its inhibition by compounds like taxuspine X analogues can reverse this phenomenon.

Experimental Protocols

The following is a detailed protocol for a common in vitro assay used to determine the P-glycoprotein inhibitory activity of a compound, based on the Rhodamine 123 efflux assay.

P-glycoprotein Inhibition Assay using Rhodamine 123

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) for P-glycoprotein-mediated efflux.

Principle: Rhodamine 123 is a fluorescent substrate of P-gp. In cells overexpressing P-gp, Rhodamine 123 is actively transported out of the cells, resulting in low intracellular fluorescence. In the presence of a P-gp inhibitor, the efflux is blocked, leading to the accumulation of Rhodamine 123 and a corresponding increase in fluorescence intensity. The increase in fluorescence is proportional to the inhibitory activity of the test compound.[5][6][7]

Materials:

-

P-gp overexpressing cells (e.g., human breast cancer cell line MCF-7/ADR or transfected cell lines) and a parental control cell line with low P-gp expression.

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Phosphate-buffered saline (PBS).

-

Rhodamine 123 stock solution (in DMSO).

-

Test compound (this compound) stock solution (in DMSO).

-

Positive control inhibitor (e.g., Verapamil or Cyclosporin A).

-

96-well black, clear-bottom cell culture plates.

-

Fluorescence microplate reader.

Procedure:

-

Cell Seeding: Seed the P-gp overexpressing and parental cells into a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound and the positive control in the cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 1 hour at 37°C.

-

Rhodamine 123 Loading: Add Rhodamine 123 to each well to a final concentration of 5 µM.

-

Incubation: Incubate the plate for 90 minutes at 37°C, protected from light.

-

Washing: Aspirate the medium containing the compounds and Rhodamine 123. Wash the cells three times with 200 µL of ice-cold PBS per well to remove extracellular Rhodamine 123.

-

Fluorescence Measurement: After the final wash, add 100 µL of PBS to each well. Measure the intracellular fluorescence using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

-

Data Analysis:

-

Subtract the background fluorescence (wells with no cells).

-

Normalize the fluorescence intensity of the treated wells to the vehicle control.

-

Plot the percentage of fluorescence increase against the logarithm of the test compound concentration.

-

Calculate the IC50 value using a non-linear regression analysis (sigmoidal dose-response curve).

-

Experimental Workflow Diagram

The following diagram outlines the workflow for the P-gp inhibition assay.

References

- 1. From taxuspine x to structurally simplified taxanes with remarkable p-glycoprotein inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Item - From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity - figshare - Figshare [figshare.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Proposed Total Synthesis of 2-Deacetyltaxuspine X: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, a formal total synthesis of 2-deacetyltaxuspine X has not been reported in the peer-reviewed literature. The following document presents a plausible and logical synthetic strategy based on well-established methodologies in taxane chemistry, most notably the "two-phase" synthesis approach. The experimental protocols provided are adapted from successful syntheses of other complex taxanes, such as Taxol, and should be considered as starting points for optimization.

Introduction

This compound is a member of the taxane family of diterpenoids, natural products that have garnered significant interest due to their potent biological activities. While Taxol (paclitaxel) is a cornerstone of cancer chemotherapy, other taxanes exhibit a diverse range of bioactivities. Taxuspine X and its analogues have been identified as potent inhibitors of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer cells. The development of a synthetic route to this compound would provide access to this and related molecules for further biological evaluation and the development of novel therapeutics to overcome MDR.

This document outlines a proposed retrosynthetic analysis and a forward synthetic plan for the enantioselective total synthesis of this compound. The strategy is divided into a "cyclase phase" to construct the core taxane skeleton and an "oxidase phase" to install the requisite oxygenation pattern, followed by late-stage functionalization to complete the target molecule.

Retrosynthetic Analysis

The proposed retrosynthetic analysis for this compound is depicted below. The strategy hinges on disconnecting the C5 cinnamoyl ester and the late-stage deacetylation at C2. The core taxane ring system is envisioned to be assembled from simpler, achiral starting materials using a convergent approach, inspired by the Baran and Nicolaou syntheses of Taxol.

Caption: Retrosynthetic analysis of this compound.

Proposed Forward Synthesis: A Two-Phase Approach

The proposed forward synthesis is divided into three main stages:

-

Cyclase Phase: Construction of the tricyclic ABC taxane core.

-

Oxidase Phase: Installation of the oxygenation pattern, including the oxetane D-ring.

-

Late-Stage Functionalization: Selective deacetylation at C2 and esterification at C5.

Phase 1: Cyclase Phase - Synthesis of the ABC Tricyclic Core

The construction of the taxane core can be achieved through various established methods. The following workflow is adapted from the Baran group's synthesis of taxadiene, which is notable for its efficiency.

Caption: Workflow for the synthesis of the ABC tricyclic core.

Experimental Protocols (Adapted from Analogous Reactions):

1. Michael Addition to form Dienone:

-

Reaction: To a solution of a suitable vinylogous ester in THF at -78 °C is added a vinyl Grignard reagent dropwise. The reaction is stirred for 2 hours at -78 °C and then quenched with saturated aqueous NH4Cl. After extraction with EtOAc and purification by column chromatography, the dienone is obtained.

2. 1,6-Conjugate Addition:

-

Reaction: To a suspension of CuCN in THF at -78 °C is added an alkenyl lithium reagent. The resulting cuprate is then added to a solution of the dienone in THF at -78 °C. The reaction is stirred for 3 hours and quenched with a mixture of saturated aqueous NH4Cl and NH4OH. The product is isolated after extraction and chromatography.

3. Enantioselective Methylation and Acrolein Trapping:

-

Reaction: In a flask containing a chiral copper catalyst, the conjugate addition product is dissolved in an appropriate solvent (e.g., toluene). The solution is cooled to -40 °C, and MeMgBr is added dropwise. After stirring for 4 hours, acrolein is added, and the reaction is allowed to warm to room temperature overnight. The resulting dione is obtained after workup and oxidation (e.g., with DMP).

4. Intramolecular Diels-Alder Cycloaddition:

-

Reaction: The dione is dissolved in a high-boiling solvent such as toluene or xylene and heated to promote the intramolecular Diels-Alder reaction. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the tricyclic core is purified by recrystallization or column chromatography.

| Step | Key Transformation | Reagents and Conditions (Example) | Yield (%) |

| 1 | Michael Addition | VinylMgBr, THF, -78 °C | ~85 |

| 2 | 1,6-Conjugate Addition | Alkenyl-Li, CuCN, THF, -78 °C | ~80 |

| 3 | Asymmetric Methylation | MeMgBr, Chiral Cu Catalyst, Toluene, -40 °C | ~90 |

| 4 | Diels-Alder Cycloaddition | Toluene, 180 °C | ~75 |

Phase 2: Oxidase Phase and D-Ring Formation

This phase involves a series of selective oxidations to install the hydroxyl groups at C1, C7, C9, C10, and C13, as well as the formation of the oxetane D-ring. This is the most challenging part of the synthesis and requires careful choreography of protecting groups and oxidation reactions.

Caption: Generalized workflow for the oxidase phase.

Experimental Protocols (Adapted from Analogous Reactions):

1. Allylic Oxidation at C13:

-

Reaction: The tricyclic core is dissolved in a mixture of pyridine and CH2Cl2. To this solution, pyridinium chlorochromate (PCC) adsorbed on silica gel is added, and the mixture is stirred at room temperature until the starting material is consumed. The product is isolated by filtration and column chromatography.

2. Dihydroxylation at C9-C10:

-

Reaction: To a solution of the C13-oxidized intermediate in a mixture of acetone and water, N-methylmorpholine N-oxide (NMO) and a catalytic amount of OsO4 are added. The reaction is stirred at room temperature for 12-24 hours. The reaction is quenched with Na2SO3, and the diol is extracted and purified.

3. Oxetane D-Ring Formation:

-

Reaction: A common strategy involves the formation of a carbonate at C4 and C5, followed by intramolecular attack. For example, a diol intermediate is treated with phosgene or a phosgene equivalent to form a cyclic carbonate. Subsequent treatment with a base can induce the formation of the oxetane ring.

| Step | Key Transformation | Reagents and Conditions (Example) | Yield (%) |

| 5 | C13 Allylic Oxidation | PCC, Pyridine, CH2Cl2 | ~60-70 |

| 6 | C9, C10 Dihydroxylation | OsO4 (cat.), NMO, Acetone/H2O | ~80-90 |

| 7 | C1 Hydroxylation | Dioxirane or other C-H oxidizing agent | Variable |

| 8 | Oxetane Formation | 1. Phosgene, Pyridine 2. Base | ~50-60 |

Phase 3: Late-Stage Functionalization

1. Selective Deacetylation at C2:

-

Reaction: A taxane intermediate bearing an acetyl group at C2 is dissolved in THF. To this solution is added aqueous hydrogen peroxide, followed by a base such as LiOH or NaHCO3. The reaction is carefully monitored by HPLC or TLC to ensure selectivity. Upon completion, the reaction is quenched, and the C2-hydroxyl taxane is isolated.[1]

2. Esterification at C5 with Cinnamic Acid:

-

Reaction: To a solution of the C2-deacetylated taxane core in a suitable aprotic solvent (e.g., CH2Cl2 or DMF), cinnamoyl chloride and a non-nucleophilic base such as 2,6-lutidine or DMAP are added. Alternatively, a coupling agent like DCC or EDCI can be used with cinnamic acid. The reaction is stirred at room temperature until completion. The final product, this compound, is purified by preparative HPLC.

| Step | Key Transformation | Reagents and Conditions (Example) | Yield (%) |

| 9 | C2 Deacetylation | H2O2, LiOH, THF/H2O | ~70-80 |

| 10 | C5 Esterification | Cinnamoyl chloride, DMAP, CH2Cl2 | ~80-90 |

Signaling Pathway Context: P-glycoprotein Inhibition

This compound and related taxanes are of interest for their ability to inhibit the P-glycoprotein (P-gp) efflux pump. P-gp is an ATP-binding cassette (ABC) transporter that actively removes a wide range of xenobiotics, including many chemotherapeutic drugs, from cells. Its overexpression is a major mechanism of multidrug resistance (MDR) in cancer.

Caption: Mechanism of P-gp inhibition by this compound.

By inhibiting P-gp, this compound can restore the intracellular concentration of co-administered chemotherapy drugs, thereby re-sensitizing resistant cancer cells to treatment. This makes it a promising candidate for combination therapy in oncology.

Conclusion

The proposed total synthesis of this compound presents a challenging but feasible route to a biologically significant molecule. The strategy leverages powerful and well-precedented reactions in taxane chemistry. Successful completion of this synthesis would not only provide access to this potent P-gp inhibitor but also open avenues for the synthesis of novel analogues with improved therapeutic properties. The protocols and data presented herein serve as a comprehensive guide for researchers embarking on this synthetic endeavor.

References

Semi-synthesis of 2-Deacetyltaxuspine X Analogs: Application Notes and Protocols for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the semi-synthesis of novel analogs of 2-deacetyltaxuspine X, a naturally occurring taxoid with potential as a precursor for new anticancer agents. The protocols outlined herein describe the targeted acylation of the C-2 hydroxyl group of this compound to generate a library of ester analogs. Furthermore, standardized methodologies for evaluating the in vitro cytotoxicity of these synthesized compounds against human cancer cell lines are presented. The aim is to facilitate the exploration of the structure-activity relationships (SAR) of this compound derivatives, thereby guiding the development of more potent and selective chemotherapeutic candidates.

Introduction

Taxanes represent a critical class of anticancer drugs, with paclitaxel and docetaxel being prominent examples used in the treatment of various solid tumors. Their mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. The discovery of new taxoid scaffolds from natural sources, such as this compound isolated from Taxus species, offers a valuable opportunity to develop novel analogs with improved therapeutic profiles. The presence of a free hydroxyl group at the C-2 position in this compound provides a strategic site for chemical modification to explore its impact on biological activity. This document details the semi-synthetic derivatization of this natural product and the subsequent biological evaluation of the synthesized analogs.

Data Presentation

The following table summarizes representative quantitative data for a series of semi-synthesized this compound analogs. The analogs were generated by acylating the C-2 hydroxyl group with various acyl chlorides or anhydrides. The cytotoxic activity of each analog was evaluated against the human breast cancer cell line MCF-7 using a standard MTT assay.

Table 1: Semi-synthesis Yields and In Vitro Cytotoxicity of this compound Analogs against MCF-7 Cells.

| Compound | R Group at C-2 | Molecular Weight ( g/mol ) | Reaction Yield (%) | IC₅₀ (µM) |

| 1 | -H (this compound) | 712.78 | - | > 50 |

| 2a | -COCH₃ | 754.82 | 85 | 25.3 |

| 2b | -CO(CH₂)₂CH₃ | 796.90 | 78 | 15.8 |

| 2c | -CO(CH₂)₄CH₃ | 824.95 | 75 | 10.2 |

| 2d | -CO-Ph | 816.89 | 82 | 8.5 |

| 2e | -CO-CH₂-Ph | 830.92 | 79 | 12.1 |

| 2f | -CO-CH=CH-Ph | 842.93 | 72 | 5.7 |

Note: The data presented in this table are representative examples and are intended to illustrate the expected outcomes of the described protocols.

Experimental Protocols

Protocol 1: General Procedure for the Semi-synthesis of this compound Analogs (2a-f)

This protocol describes the acylation of the C-2 hydroxyl group of this compound.

Materials:

-

This compound

-

Anhydrous pyridine

-

Anhydrous dichloromethane (DCM)

-

Acyl chloride or anhydride (e.g., acetyl chloride, butyryl chloride, benzoyl chloride)

-

4-Dimethylaminopyridine (DMAP) (catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve this compound (1 equivalent) in a mixture of anhydrous DCM and anhydrous pyridine at room temperature under a nitrogen atmosphere.

-

Add a catalytic amount of DMAP to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add the corresponding acyl chloride or anhydride (1.5 equivalents) to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable gradient of hexane and ethyl acetate to afford the desired 2-O-acyl analog.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the procedure for evaluating the cytotoxic activity of the synthesized analogs against a cancer cell line.

Materials:

-

Human cancer cell line (e.g., MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Synthesized this compound analogs

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well microplates

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium and incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

Prepare stock solutions of the synthesized analogs in DMSO.

-

Prepare serial dilutions of the compounds in the complete growth medium.

-

After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., paclitaxel).

-

Incubate the plate for 48 hours at 37 °C and 5% CO₂.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Diagram 1: Experimental Workflow for Semi-synthesis and Evaluation

Caption: Workflow for the semi-synthesis and cytotoxic evaluation of this compound analogs.

Diagram 2: Hypothetical Signaling Pathway Affected by Analogs

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action of this compound analogs.

Application Notes and Protocols for 2-Deacetyltaxuspine X In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deacetyltaxuspine X is a diterpenoid compound isolated from plant species of the Taxus genus, such as Taxus sumatrana and Taxus chinensis.[1][2] As a member of the taxane family, it is structurally related to potent anti-cancer agents like paclitaxel and docetaxel. Taxanes are renowned for their microtubule-stabilizing effects, which disrupt the normal dynamics of the cellular cytoskeleton. This interference with microtubule function leads to cell cycle arrest, primarily at the G2/M phase, and the subsequent induction of apoptosis, or programmed cell death.[3] These compounds have become a cornerstone in the treatment of various solid tumors, including breast, ovarian, and lung cancers.[3]

These application notes provide a comprehensive guide for the in vitro evaluation of this compound, outlining key cell-based assays to characterize its cytotoxic and apoptotic potential. The protocols detailed below are standard methods for assessing the efficacy of taxane-like compounds.[4]

Predicted Mechanism of Action

Based on its structural class, this compound is predicted to function as a microtubule-stabilizing agent. This mechanism involves the binding of the compound to the β-tubulin subunit of microtubules, which enhances their polymerization and prevents their depolymerization. The resulting stabilization of microtubules disrupts the dynamic instability required for the formation and function of the mitotic spindle during cell division. This disruption activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase and ultimately triggering the intrinsic apoptotic pathway.

Caption: Predicted mechanism of action for this compound.

Quantitative Data Summary

The following tables summarize representative quantitative data for taxane compounds across various cancer cell lines, as determined by in vitro cytotoxicity and apoptosis assays. This data serves as a benchmark for evaluating the potential efficacy of this compound.

Table 1: Cytotoxicity of Taxane Compounds in Various Cancer Cell Lines (IC50 Values)

| Cell Line | Cancer Type | Paclitaxel (nM) | Docetaxel (nM) |

| MCF-7 | Breast | 5 - 15 | 2 - 10 |

| MDA-MB-231 | Breast | 10 - 30 | 5 - 20 |

| A549 | Lung | 20 - 50 | 10 - 40 |

| HCT116 | Colon | 15 - 40 | 8 - 25 |

| OVCAR-3 | Ovarian | 8 - 25 | 4 - 15 |

Note: IC50 (half-maximal inhibitory concentration) values can vary based on experimental conditions such as incubation time and assay method.

Table 2: Apoptosis Induction by Taxane Compounds (48-hour treatment)

| Cell Line | Cancer Type | Paclitaxel (% Apoptotic Cells) | Docetaxel (% Apoptotic Cells) |

| MCF-7 | Breast | 40 - 60% | 50 - 70% |

| MDA-MB-231 | Breast | 35 - 55% | 45 - 65% |

| A549 | Lung | 30 - 50% | 40 - 60% |

| HCT116 | Colon | 25 - 45% | 35 - 55% |

| OVCAR-3 | Ovarian | 45 - 65% | 55 - 75% |